methyl 4-(2-propoxy)-1H-indole-2-carboxylate
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Overview
Description
methyl 4-(2-propoxy)-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-propoxy)-1H-indole-2-carboxylate typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method is the reaction of indole with carbonic acid derivatives in the presence of a base . The reaction conditions often include solvents like toluene and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
methyl 4-(2-propoxy)-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
methyl 4-(2-propoxy)-1H-indole-2-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-(2-propoxy)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 1H-Indole-2-carboxylic acid, 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-, isopropyl ester
Uniqueness
methyl 4-(2-propoxy)-1H-indole-2-carboxylate is unique due to its specific isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other indole derivatives, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H15NO3 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
methyl 4-propan-2-yloxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-8(2)17-12-6-4-5-10-9(12)7-11(14-10)13(15)16-3/h4-8,14H,1-3H3 |
InChI Key |
QTPCGUPBKUPVPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC2=C1C=C(N2)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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